molecular formula C14H20N2OS B178672 3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine CAS No. 331760-59-9

3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

Cat. No.: B178672
CAS No.: 331760-59-9
M. Wt: 264.39 g/mol
InChI Key: NSQDUMFSCVOMPZ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . The chemical formula of piperidine is C5H11N .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on synthesizing and analyzing the structures of compounds related to "3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine." For instance, studies on the synthesis of benzamide derivatives, including those with piperidinyl substitutions, have been reported. These compounds are synthesized through various chemical reactions, and their structures are confirmed using techniques such as FT-IR, 1H-NMR, and X-ray crystallography (Wu et al., 2014).

Biological Activities and Applications

Compounds with structural similarities to "this compound" have been studied for their potential biological activities. For example, some studies explore the antibacterial and antifungal properties of new compounds synthesized from benzothiazole derivatives, indicating their potential application in microbial studies (Patel & Agravat, 2007).

Chemical Properties and Interactions

The chemical properties and interactions of these compounds with biological systems are of significant interest. Research into the effects of piperine derivatives, which share structural features with "this compound," on the permeability of intestinal epithelial cells suggests their potential impact on the absorptive functions of the intestine. Such studies highlight the importance of understanding the interaction between these compounds and biological membranes (Johri et al., 1992).

Potential Therapeutic Applications

While the focus is not on drug use, the therapeutic potential of related compounds is noteworthy. For example, derivatives of "this compound" have been explored for their serotonin receptor agonist activity, which could have implications for gastrointestinal motility disorders (Sonda et al., 2003).

Mechanism of Action

While specific information on the mechanism of action of “3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine” is not available, piperidine derivatives are known to have a wide range of biological activities. They are used in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Future Directions

Piperidines and their derivatives continue to be an area of active research, with more than 7000 piperidine-related papers published during the last five years according to Sci-Finder . This suggests that the development of new synthesis methods and the discovery of new applications for piperidine derivatives will continue to be important areas of focus in the future .

Properties

IUPAC Name

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c15-13-12(10-6-2-3-7-11(10)18-13)14(17)16-8-4-1-5-9-16/h1-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQDUMFSCVOMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355560
Record name (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331760-59-9
Record name (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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